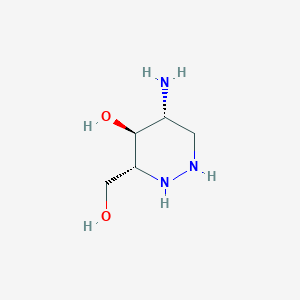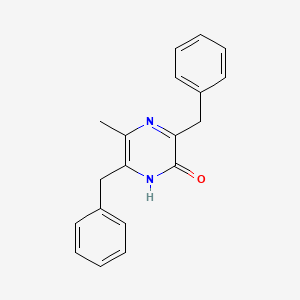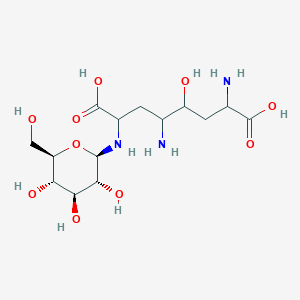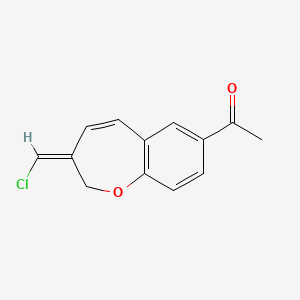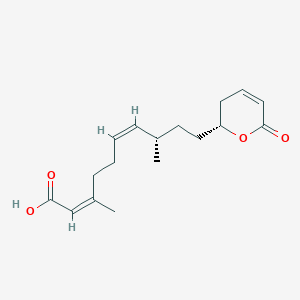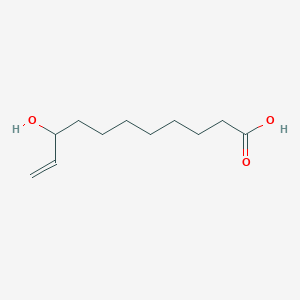
9-hydroxyundec-10-enoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-hydroxyundec-10-enoic acid is a hydroxy monounsaturated fatty acid that is undec-10-enoic acid which is substituted by a hydroxy group at position 9. It has been isolated from the leaves of Corchorus olitorius, also known as the medicinal foodstuff moroheiya. It is a secondary alcohol, a hydroxy monounsaturated fatty acid, an olefinic fatty acid and a medium-chain fatty acid.
(S)-9-Hydroxy-10-undecenoic acid, also known as corchorifatty acid e, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain (S)-9-Hydroxy-10-undecenoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-9-hydroxy-10-undecenoic acid is primarily located in the cytoplasm. Outside of the human body, (S)-9-hydroxy-10-undecenoic acid can be found in green vegetables, herbs and spices, and tea. This makes (S)-9-hydroxy-10-undecenoic acid a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Biocatalysis and Chemical Production
9-hydroxyundec-10-enoic acid has potential applications in the field of biocatalysis and chemical production. A study by Jang et al. (2014) demonstrated the use of engineered Escherichia coli for the efficient production of ω-hydroxyundec-9-enoic acid from renewable fatty acids, highlighting its value in creating flavors, antifungal agents, and bioplastics (Jang et al., 2014).
Antibacterial Activity
Research by Banday et al. (2010) identified the antibacterial properties of compounds derived from fatty acid hydrazides like undec-10-enoic acid, indicating potential applications in combating bacterial infections (Banday, Mattoo, & Rauf, 2010).
Molecular Recognition and Synthesis
Bhalerao et al. (1991) explored the molecular recognition in the hydrolysis of racemic esters of 9-acetoxy-11-bromoundec-10-enoic acid, leading to the synthesis of optically active compounds like (R)-dimorphecolic acid, demonstrating its application in stereo-selective synthesis (Bhalerao, Dasaradhi, Neelakantan, & Fadnavis, 1991).
Cancer Research
In the realm of cancer research, Yang et al. (2014) found that ω-hydroxyundec-9-enoic acid induced apoptosis in non-small cell lung cancer cells through reactive oxygen species-mediated endoplasmic reticulum stress (Yang, Kim, & Park, 2014). Another study by Ahn, Kim, and Yang (2020) demonstrated the anticancer effects of ω-hydroxyundec-9-enoic acid in breast cancer cells, highlighting its potential as an anticancer agent (Ahn, Kim, & Yang, 2020).
Synthesis of Bioactive Compounds
Nokami et al. (1997) synthesized (11E)-13-hydroxy-10-oxooctadec-11-enoic acid from undec-10-enoic acid, showcasing its utility in creating bioactive compounds (Nokami, Osafune, Shiraishi, Sumida, & Imai, 1997).
Propiedades
Fórmula molecular |
C11H20O3 |
|---|---|
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
9-hydroxyundec-10-enoic acid |
InChI |
InChI=1S/C11H20O3/c1-2-10(12)8-6-4-3-5-7-9-11(13)14/h2,10,12H,1,3-9H2,(H,13,14) |
Clave InChI |
CJUFNYIRKDOQMC-UHFFFAOYSA-N |
SMILES |
C=CC(CCCCCCCC(=O)O)O |
SMILES canónico |
C=CC(CCCCCCCC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1249156.png)
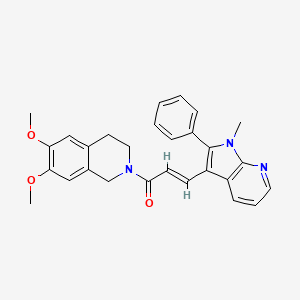
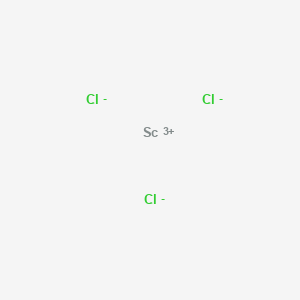
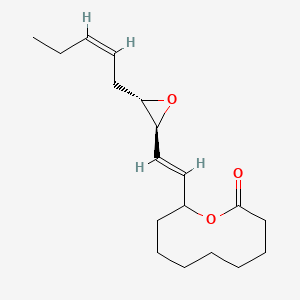

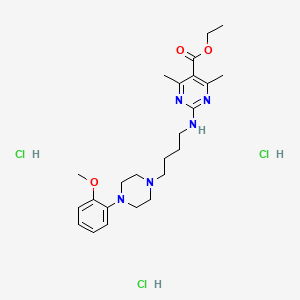
![4-Amino-6-bromo-7-cyclopentylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1249168.png)

